molecular formula C7H6N2O B069279 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 195606-33-8

6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cat. No. B069279
M. Wt: 134.14 g/mol
InChI Key: HUTXJWVDYCLZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a heterocyclic organic compound that has gained significant attention due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins.

Biochemical And Physiological Effects

6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in lab experiments is its ability to inhibit the growth of microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of these diseases and for developing new treatments. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. One area of research is the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Another area of research is the development of new antimicrobial and antiviral agents. Additionally, this compound may have potential applications in the field of nanotechnology, as it has been shown to have the ability to form stable complexes with certain metals. Overall, the study of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has the potential to lead to new discoveries and advancements in various fields of scientific research.

Synthesis Methods

The synthesis of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of acetic anhydride. This method results in the formation of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one with a yield of around 70%.

Scientific Research Applications

6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

195606-33-8

Product Name

6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

6-methylpyrrolo[1,2-c]imidazol-5-one

InChI

InChI=1S/C7H6N2O/c1-5-2-6-3-8-4-9(6)7(5)10/h2-4H,1H3

InChI Key

HUTXJWVDYCLZHF-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=CN2C1=O

Canonical SMILES

CC1=CC2=CN=CN2C1=O

synonyms

5H-Pyrrolo[1,2-c]imidazol-5-one,6-methyl-(9CI)

Origin of Product

United States

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